molecular formula C27H26N2O2S B10895448 3-[(naphthalen-1-yloxy)methyl]-N'-[(1E)-1-(5-propylthiophen-2-yl)ethylidene]benzohydrazide

3-[(naphthalen-1-yloxy)methyl]-N'-[(1E)-1-(5-propylthiophen-2-yl)ethylidene]benzohydrazide

Cat. No.: B10895448
M. Wt: 442.6 g/mol
InChI Key: JLLHONHSAHUPRF-TURZUDJPSA-N
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Description

3-[(1-NAPHTHYLOXY)METHYL]-N’~1~-[(E)-1-(5-PROPYL-2-THIENYL)ETHYLIDENE]BENZOHYDRAZIDE is an organic compound that features a complex structure with multiple functional groups

Properties

Molecular Formula

C27H26N2O2S

Molecular Weight

442.6 g/mol

IUPAC Name

3-(naphthalen-1-yloxymethyl)-N-[(E)-1-(5-propylthiophen-2-yl)ethylideneamino]benzamide

InChI

InChI=1S/C27H26N2O2S/c1-3-8-23-15-16-26(32-23)19(2)28-29-27(30)22-12-6-9-20(17-22)18-31-25-14-7-11-21-10-4-5-13-24(21)25/h4-7,9-17H,3,8,18H2,1-2H3,(H,29,30)/b28-19+

InChI Key

JLLHONHSAHUPRF-TURZUDJPSA-N

Isomeric SMILES

CCCC1=CC=C(S1)/C(=N/NC(=O)C2=CC=CC(=C2)COC3=CC=CC4=CC=CC=C43)/C

Canonical SMILES

CCCC1=CC=C(S1)C(=NNC(=O)C2=CC=CC(=C2)COC3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-NAPHTHYLOXY)METHYL]-N’~1~-[(E)-1-(5-PROPYL-2-THIENYL)ETHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 1-naphthol with epichlorohydrin to form 3-(1-naphthyloxy)-1,2-epoxypropane . This intermediate is then reacted with 5-propyl-2-thiophene carboxaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(1-NAPHTHYLOXY)METHYL]-N’~1~-[(E)-1-(5-PROPYL-2-THIENYL)ETHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the naphthyloxy and thienyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(1-NAPHTHYLOXY)METHYL]-N’~1~-[(E)-1-(5-PROPYL-2-THIENYL)ETHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(1-NAPHTHYLOXY)METHYL]-N’~1~-[(E)-1-(5-PROPYL-2-THIENYL)ETHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with hydrophobic and aromatic binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-NAPHTHYLOXY)METHYL]-N’~1~-[(E)-1-(5-PROPYL-2-THIENYL)ETHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of naphthyloxy, thienyl, and benzohydrazide moieties

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